N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
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Description
N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those similar to the specified compound, have demonstrated significant anticancer activities. For instance, certain derivatives have shown cytotoxic effects against human neuroblastoma and colon carcinoma cell lines, indicating their potential utility in cancer treatment strategies (B. N. Reddy et al., 2015). Similarly, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized, with some showing remarkable antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines (I. Tumosienė et al., 2020).
Antimicrobial and Antifungal Agents
New derivatives have been created with potent antibacterial and antifungal activities, suggesting their application as antimicrobial agents. These compounds have shown significant efficacy against various bacterial and fungal strains, highlighting their potential in combating infectious diseases (M. Helal et al., 2013).
H1-antihistaminic Agents
Research has also extended to the development of novel 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents. These compounds have demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to standard antihistamines, which could indicate a new class of antihistamines with potentially fewer side effects (V. Alagarsamy et al., 2009).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FN5O3/c1-2-33-15-5-14-26-22(31)13-12-21-27-28-24-29(16-17-8-10-18(25)11-9-17)23(32)19-6-3-4-7-20(19)30(21)24/h8-11,19-20,24,28H,2-7,12-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGSYSXDXUUCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NNC2N1C3CCCCC3C(=O)N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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